molecular formula C12H18N2O B019375 HET0016 CAS No. 339068-25-6

HET0016

Cat. No.: B019375
CAS No.: 339068-25-6
M. Wt: 206.28 g/mol
InChI Key: LYNOGBKNFIHKLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Cytochrome P450 Enzymes in Arachidonic Acid Metabolism

Cytochrome P450 enzymes, particularly members of the CYP4A and CYP4F subfamilies, are central to the ω-hydroxylation of arachidonic acid, leading to the generation of 20-HETE. mdpi.comnih.govwikipedia.orghmdb.caahajournals.orgfrontiersin.orgresearchgate.net In humans, the predominant enzymes involved in 20-HETE synthesis include CYP4F2, which is a major producer in the kidney, and CYP4A11. wikipedia.orgfrontiersin.orgahajournals.org Other isoforms like CYP4F3A and CYP4F3B also contribute, with CYP2U1 playing a role, especially in the brain and thymus. wikipedia.org In rats, CYP4A1, CYP4A2, CYP4A3, and CYP4A8 are among the CYP4A isoforms detected in the kidney that contribute to 20-HETE formation. nih.govmdpi.com

HET0016 exerts its inhibitory effect by selectively targeting these CYP4A and CYP4F isoforms. caymanchem.comtribioscience.complos.orgguidetopharmacology.org Research has demonstrated its remarkable potency, with an IC50 value of 8.9 ± 2.7 nM for inhibiting 20-HETE formation in human renal microsomes and 35 ± 4 nM in rat renal microsomes. nih.govcaymanchem.comnih.gov This compound exhibits high selectivity, with significantly higher IC50 values for inhibiting the formation of epoxyeicosatrienoic acids (EETs) (2800 nM) and other CYP enzymes such as CYP2C9, CYP2D6, and CYP3A4 (in the micromolar range), as well as cyclooxygenase activity (2300 nM). nih.govcaymanchem.comnih.gov

Table 1: Inhibitory Potency and Selectivity of this compound

Target/Enzyme ActivityIC50 Value (nM)Reference
Human Renal Microsomes (20-HETE formation)8.9 ± 2.7 nih.govcaymanchem.comnih.gov
Rat Renal Microsomes (20-HETE formation)35 ± 4 nih.govnih.gov
Epoxyeicosatrienoic Acids (EETs) formation2800 ± 300 nih.govcaymanchem.comnih.gov
Cyclooxygenase activity2300 nih.govcaymanchem.comnih.gov
CYP2C9-catalyzed oxidation3300 nih.govnih.gov
CYP2D6-catalyzed oxidation83900 nih.govnih.gov
CYP3A4-catalyzed oxidation71000 nih.govnih.gov

Physiological and Pathophysiological Roles of 20-HETE

20-HETE is a versatile eicosanoid with a wide array of physiological and pathophysiological functions. mdpi.comnih.govwikipedia.org

Physiological Roles:

Vascular Tone and Blood Flow: 20-HETE is a potent vasoconstrictor, playing a central role in regulating vascular tone and blood flow to various organs, including the kidney, brain, liver, and heart. mdpi.comnih.govwikipedia.orghmdb.caahajournals.orgphysiology.org It contributes to the myogenic response and autoregulation of renal and cerebral blood flow. mdpi.comnih.govahajournals.org

Renal Function: It is involved in modulating preglomerular vascular tone and tubular ion transport in the kidney, notably by inhibiting sodium reabsorption in the proximal tubule and thick ascending loop of Henle. mdpi.comnih.govwikipedia.org

Pulmonary System: 20-HETE contributes to pulmonary cell survival and the regulation of pulmonary vascular tone and airway tone. mdpi.com

Other Functions: It modulates smooth muscle tone and electrolyte flux and has been shown to inhibit platelet aggregation. mdpi.comnih.gov

Pathophysiological Roles:

Hypertension: 20-HETE is strongly associated with hypertension. Both increased and decreased levels of 20-HETE can contribute to hypertension in different animal models, and its overproduction is linked to salt-sensitive hypertension. nih.govwikipedia.orgahajournals.org

Kidney Diseases: It plays a role in renal ischemia/reperfusion injury and is implicated in polycystic kidney diseases. mdpi.comnih.gov

Cerebral Conditions: 20-HETE is involved in cerebral ischemia/reperfusion injury, cerebral vasospasm (e.g., following subarachnoid hemorrhage), stroke, and neurodegeneration. mdpi.comnih.govwikipedia.orghmdb.caahajournals.org

Cancer Progression: 20-HETE exhibits angiogenic and mitogenic properties, contributing to tumor promotion and the proliferation of various cancer cell lines, including glioblastoma, prostate, renal cell carcinoma, breast cancer, and pancreatic cancer. plos.orgmdpi.comwikipedia.orgresearchgate.netnih.govnih.goviiarjournals.orgdovepress.comaacrjournals.org Elevated expression of CYP4A/4F genes is observed in several human cancers. nih.govnih.gov

Vascular Dysfunction: It promotes vascular hypertrophy, endothelial dysfunction, vascular restenosis, angiogenesis, and inflammation. nih.govimrpress.comresearchgate.net Furthermore, 20-HETE can increase oxidative stress. researchgate.net

Metabolic Syndrome and Diabetes: 20-HETE has also been associated with metabolic syndrome and diabetes. mdpi.com

Liver Cirrhotic Ascites: Its role is not fully understood but is associated with liver cirrhotic ascites. mdpi.com

Hereditary Spastic Paraplegia: The loss of 20-HETE production appears to be a cause of this human neurological disease. wikipedia.org

Rationale for Targeting 20-HETE Synthesis in Disease Intervention

The diverse and significant roles of 20-HETE in disease pathogenesis provide a strong rationale for targeting its synthesis as a therapeutic strategy. mdpi.comnih.govnih.gov this compound, as a potent and selective inhibitor, has been instrumental in exploring this therapeutic potential. nih.govcaymanchem.comnih.gov

Table 2: Research Findings on this compound in Disease Models

Disease Model/ConditionObserved Effect of this compoundReference
Thromboembolic Stroke (rat model)Reduced brain damage mdpi.comresearchgate.net
Ischemia/Reperfusion InjuryProtected blood-brain barrier dysfunction mdpi.comresearchgate.net
Traumatic Brain InjuryInhibited neuronal pyroptosis tribioscience.com
Type-2 Diabetic MiceAttenuated cerebral ischemia-reperfusion injury, oxidative injury, and peripheral nerve damage tribioscience.com
Obesity-Associated Vascular DiseaseAlleviated myocardial oxidative stress and restored endothelial function tribioscience.com
Renal Cell Carcinoma (786-O and 769-P cell lines)Reduced proliferation of cancer cells iiarjournals.org
Breast Cancer (xenograft model)Decreased tumor growth and cell proliferation plos.org
Pancreatic Cancer (murine models)Suppressed primary tumor growth and metastasis aacrjournals.org
Spontaneously Hypertensive Rats (SHR)Attenuated elevated superoxide (B77818) levels and restored vasodilator response imrpress.com
Salt-Sensitive Hypertension (rats)Can promote salt-sensitive hypertension when 20-HETE production is inhibited ahajournals.org

The high selectivity of this compound for 20-HETE-producing CYP enzymes, compared to its minimal effects on other CYP isoforms or cyclooxygenase activity, makes it a valuable compound for targeted interventions. nih.govcaymanchem.comnih.gov By inhibiting 20-HETE synthesis, this compound has demonstrated the ability to reduce infarct volume and cerebral damage in models of cerebral ischemia. mdpi.com The observed pro-angiogenic and mitogenic activities of 20-HETE in various cancers underscore the importance of inhibiting its production to block cancer cell proliferation and tumor growth. researchgate.netnih.govnih.gov Furthermore, this compound has been shown to attenuate vasoconstrictor responses induced by agonists such as angiotensin II, endothelin, norepinephrine, and serotonin. ahajournals.org These findings collectively support the ongoing investigation into this compound and similar compounds as potential therapeutic agents for a range of diseases where dysregulation of the 20-HETE pathway is implicated.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

more Exclusive Research Data

click here to get more exclusive research data

IUPAC Name

N'-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-3-4-5-11-6-7-12(10(2)8-11)13-9-14-15/h6-9,15H,3-5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNOGBKNFIHKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C=C1)N=CNO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369449
Record name N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339068-25-6
Record name N-Hydroxy-N'-(4-butyl-2-methylphenyl)formamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339068256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Pharmacological Characterization of Het0016

Discovery and Initial Characterization of HET0016

The discovery of this compound emerged from a high-throughput biochemical screening of a vast industrial compound library. It was initially characterized as the first potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. nih.govfishersci.benih.gov This initial characterization underscored its remarkable selectivity in inhibiting the formation of 20-HETE, a crucial arachidonic acid metabolite primarily generated by enzymes within the cytochrome P450 (CYP) 4A and 4F families. nih.govfishersci.benih.govfishersci.ielipidmaps.org In human renal microsomes, this compound demonstrated potent inhibition of 20-HETE formation with an IC₅₀ value reported as 8.9 ± 2.7 nM. nih.govfishersci.benih.govlipidmaps.org

Inhibitory Profile of this compound on Cytochrome P450 Isoforms

This compound exhibits a distinct inhibitory profile across various cytochrome P450 isoforms, showcasing high selectivity towards specific families while demonstrating considerably weaker effects on others.

Selective Inhibition of CYP4A and CYP4F Families

This compound is recognized as a potent and selective inhibitor of 20-HETE synthesis, predominantly targeting enzymes belonging to the CYP4A and CYP4F families. nih.govfishersci.ielipidmaps.orgwikipedia.orguni-goettingen.demims.comfishersci.fisigmaaldrich.com Studies involving recombinant CYP4A1, CYP4A2, and CYP4A3 have shown that this compound potently inhibits their catalyzed 20-HETE synthesis with IC₅₀ values of 17.7 nM, 12.1 nM, and 20.6 nM, respectively. wikipedia.orguni-goettingen.deciteab.comuni.lu This high degree of selectivity is further evidenced by its significantly higher IC₅₀ value for inhibiting the formation of epoxyeicosatrienoic acids (EETs), which averaged 2800 ± 300 nM. nih.govnih.govlipidmaps.org

Table 1: Inhibitory Potency (IC₅₀) of this compound on CYP4A Isoforms and EETs Formation

Enzyme/ProcessIC₅₀ (nM)Source
Human Renal Microsomes (20-HETE)8.9 ± 2.7 nih.govfishersci.benih.govlipidmaps.org
Rat Renal Microsomes (20-HETE)35 ± 4 nih.govnih.gov
Recombinant CYP4A1 (20-HETE)17.7 wikipedia.orguni-goettingen.deciteab.comuni.lu
Recombinant CYP4A2 (20-HETE)12.1 wikipedia.orguni-goettingen.deciteab.comuni.lu
Recombinant CYP4A3 (20-HETE)20.6 wikipedia.orguni-goettingen.deciteab.comuni.lu
EETs Formation2800 ± 300 nih.govnih.govlipidmaps.org

Differential Inhibition of Other Cytochrome P450 Enzymes (e.g., CYP2C9, CYP2D6, CYP3A4)

Despite its potent and selective inhibition of CYP4A/F enzymes, this compound demonstrates considerably weaker inhibitory effects on other major drug-metabolizing CYP enzymes. nih.govnih.govlipidmaps.org The IC₅₀ values for this compound on human CYP2C9, CYP2D6, and CYP3A4 activities were reported as 3300 nM (3.3 µM), 83,900 nM (83.9 µM), and 71,000 nM (71.0 µM), respectively. nih.govnih.govlipidmaps.org These values are more than 100 times higher than the concentrations required to inhibit the ω-hydroxylation of arachidonic acid by CYP4A/F enzymes, underscoring its high selectivity. nih.govnih.gov

Table 2: Inhibitory Potency (IC₅₀) of this compound on Other Human Cytochrome P450 Enzymes

EnzymeIC₅₀ (nM)IC₅₀ (µM)Source
CYP2C933003.3 nih.govnih.govlipidmaps.org
CYP2D68390083.9 nih.govnih.govlipidmaps.org
CYP3A47100071.0 nih.govnih.govlipidmaps.org
CYP2C116110.611 uni-goettingen.deciteab.com

Comparison with Cyclo-oxygenase Activity

This compound exhibits minimal impact on cyclo-oxygenase (COX) activity. nih.govnih.govlipidmaps.org The IC₅₀ value for this compound on cyclo-oxygenase activity was found to be 2300 nM (2.3 µM). nih.govnih.govlipidmaps.org This indicates a significantly lower potency against COX enzymes compared to its potent inhibitory action on 20-HETE synthesis.

Table 3: Comparison of this compound Inhibition on 20-HETE Synthesis vs. Cyclo-oxygenase Activity

Target/ProcessIC₅₀ (nM)Source
20-HETE Formation8.9 nih.govnih.govlipidmaps.org
Cyclo-oxygenase Activity2300 nih.govnih.govlipidmaps.org

Characterization of Inhibition Type (e.g., non-competitive, irreversible)

This compound has been characterized as a selective, non-competitive, and irreversible inhibitor of CYP4A isoforms. wikipedia.orguni-goettingen.deciteab.comuni.lu An initial velocity study determined the Ki value of this compound for CYP4A1 to be 19.5 nM. uni-goettingen.deciteab.com Further analysis, specifically a plot of Vmax versus the amount of recombinant CYP4A1 added, provided evidence consistent with irreversible non-competitive inhibition. uni-goettingen.deciteab.com

Structure-Activity Relationship (SAR) of this compound and Analogues

Investigations into the structure-activity relationship of this compound have highlighted key structural elements essential for its potent inhibitory activity. The unsubstituted hydroxyformamidine moiety and the substituent at the para-position of the N-hydroxyformamidine moiety are considered crucial for its efficacy. fishersci.benih.gov

This compound has served as a foundational lead compound in the development of novel and more potent inhibitors, particularly for CYP4Z1, an enzyme that has garnered interest for its potential role in attenuating the stemness of breast cancer cells. wikipedia.orgfishersci.ca Analogous studies have explored various modifications, indicating that the nitrogen at the 3'-position of the heterocyclic rings is important for potent 20-HETE formation inhibition, with a low spatial tolerance around this nitrogen. Certain derivatives, such as those incorporating isoxazole (B147169) and pyrazole (B372694) moieties, have demonstrated the ability to maintain potency and selectivity while exhibiting improved stability under acidic conditions when compared to this compound.

Molecular and Cellular Mechanisms of Het0016 Action

Modulation of Intracellular Signaling Pathways

HET0016 exerts its cellular effects by intervening in several key signaling cascades that are often dysregulated in pathological conditions. Its primary mechanism, the reduction of 20-HETE levels, leads to downstream effects on pathways controlling cell survival, inflammation, and proliferation.

Phosphoinositide 3-Kinase (PI3K)/AKT Pathway Regulation

The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival and growth. Upstream activators, such as the Epidermal Growth Factor Receptor (EGFR), can trigger this pathway. youtube.com 20-HETE has been shown to stimulate this pathway, and its inhibition is expected to lead to downregulation of PI3K/AKT signaling. Allosteric inhibitors of AKT can prevent its membrane association and subsequent activation by phosphorylation. plos.org The activation of AKT involves phosphorylation at key residues, which releases the auto-inhibitory effect of its PH domain and promotes downstream signaling. mdpi.com By reducing the synthesis of 20-HETE, an upstream activator, this compound is implicated in the attenuation of the pro-survival signals mediated by the PI3K/AKT pathway.

Mitogen-Activated Protein Kinase (MAPK)/ERK1/2 Pathway Modulation

The MAPK/ERK1/2 pathway is central to the regulation of cell proliferation, differentiation, and survival. nih.gov This pathway consists of a three-kinase module where a MAP3K (like Raf) activates a MAP2K (MEK1/2), which in turn activates the MAPKs, ERK1 and ERK2, through dual phosphorylation on threonine and tyrosine residues. tocris.commdpi.com Like the PI3K/AKT pathway, the ERK1/2 cascade is a downstream effector of EGFR. youtube.comnih.gov Chronic inhibition of upstream receptors can sometimes lead to a feedback loop that reactivates the RAF/MEK/ERK pathway. nih.gov Given that 20-HETE can transactivate receptors that signal through this cascade, this compound's inhibition of 20-HETE synthesis is understood to modulate ERK1/2 signaling, thereby affecting cell proliferation and survival. nih.govnih.gov

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

The NF-κB pathway is a key regulator of inflammation, immune responses, and cell survival. nih.gov In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. mdpi.com Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. embopress.orgplos.org This allows the NF-κB p65 subunit to translocate to the nucleus and activate gene expression. nih.gov Research has demonstrated that this compound treatment leads to a reduced expression of the NF-κB p65 subunit in neurons and microglia, indicating a direct inhibitory effect on this inflammatory pathway. nih.gov

p38 MAPK Signaling Pathway Inhibition

The p38 MAPK pathway is another branch of the MAPK family that is activated by cellular stress and inflammatory cytokines. mdpi.com Activation of this pathway is implicated in inflammation and apoptosis. nih.govnih.gov Studies have shown that this compound can alleviate neuronal pyroptosis, a form of inflammatory cell death, by specifically inhibiting the phosphorylation of p38 MAPK. nih.gov In models of traumatic brain injury, bioinformatics analysis suggested the involvement of the MAPK signaling pathway in the neuroprotective role of this compound, with Western blot analysis confirming a reduced expression of phosphorylated p38 (p-p38) MAPK upon this compound treatment. nih.gov

Epidermal Growth Factor Receptor (EGFR) Phosphorylation Dynamics

EGFR is a receptor tyrosine kinase that, upon ligand binding, dimerizes and undergoes autophosphorylation on specific tyrosine residues in its cytoplasmic domain. nih.govbio-rad-antibodies.com This phosphorylation creates docking sites for adaptor proteins that activate downstream pathways like PI3K/AKT and MAPK/ERK1/2. youtube.comnih.govbio-rad-antibodies.com 20-HETE is known to contribute to the transactivation of EGFR. Therefore, by inhibiting 20-HETE synthesis, this compound is expected to reduce EGFR phosphorylation and subsequent downstream signaling. However, in long-term studies on triple-negative breast cancer, resistance to this compound treatment after 21 days was associated with a significant increase in EGFR expression, suggesting the development of a compensatory feedback mechanism. nih.gov

Signaling PathwayKey Protein ModulatedEffect of this compoundObserved Consequence
PI3K/AKT PathwayAKTInferred InhibitionModulation of cell survival and growth signals.
MAPK/ERK1/2 PathwayERK1/2Inferred InhibitionModulation of cell proliferation and differentiation.
NF-κB PathwayNF-κB p65InhibitionReduced expression of the p65 subunit. nih.gov
p38 MAPK Pathwayp-p38 MAPKInhibitionReduced phosphorylation of p38 MAPK, alleviating neuronal pyroptosis. nih.gov
EGFR SignalingEGFRModulationInferred reduction in phosphorylation; long-term treatment can increase total EGFR expression. nih.gov

Regulation of Gene and Protein Expression

The modulation of intracellular signaling pathways by this compound ultimately translates into changes in the expression of specific genes and proteins. This regulation is fundamental to its observed biological effects, such as the inhibition of cancer cell proliferation and neuroinflammation. nih.govnih.gov this compound treatment has been shown to significantly alter the expression of proteins involved in inflammation, cell death, and angiogenesis. nih.govnih.gov

In a model of traumatic brain injury, this compound administration reduced the expression of key proteins involved in pyroptosis, including NLRP3, caspase-1, and Gasdermin D (GSDMD). nih.gov It also decreased the mRNA levels of the inflammatory cytokines IL-18 and IL-1β. nih.gov In the context of cancer, this compound treatment in mouse models was found to lower the expression of pro-angiogenic factors. nih.gov Furthermore, it has been observed to reduce the expression of the cell proliferation marker Ki-67 and proteins involved in neovascularization like laminin (B1169045) and α-smooth muscle actin (αSMA). dntb.gov.ua

Gene/ProteinCategoryEffect of this compoundReference
NLRP3Inflammation/PyroptosisDownregulation nih.gov
Caspase-1Inflammation/PyroptosisDownregulation nih.gov
GSDMDPyroptosisDownregulation nih.gov
IL-18 (mRNA)Inflammatory CytokineDownregulation nih.gov
IL-1β (mRNA)Inflammatory CytokineDownregulation nih.gov
Ki-67Cell ProliferationDownregulation dntb.gov.ua
LamininNeovascularizationDownregulation dntb.gov.ua
αSMANeovascularizationDownregulation dntb.gov.ua
Pro-angiogenic factors (various)AngiogenesisDownregulation nih.gov

Interaction with Growth Factors and Cytokines

This compound's influence extends to the complex network of growth factors and cytokines that drive tumor growth and angiogenesis.

Vascular Endothelial Growth Factor (VEGF) is a primary regulator of angiogenesis, the formation of new blood vessels. It exerts its effects by binding to VEGF receptors (VEGFRs), which are receptor tyrosine kinases located on the surface of endothelial cells. VEGFR-2 is considered the main mediator of the angiogenic effects of VEGF, including endothelial cell proliferation, migration, and survival. VEGFR-3 is primarily involved in lymphangiogenesis.

The 20-HETE pathway is intricately linked with VEGF signaling. 20-HETE has been shown to stimulate the synthesis of VEGF and to be a downstream mediator of VEGF's angiogenic effects. escholarship.org Consequently, inhibitors of 20-HETE synthesis, such as this compound, can disrupt this pro-angiogenic signaling. Research has reported that this compound decreases the expression of various angiogenic growth factors and inhibits the growth of triple-negative breast cancer in mice. mdpi.com By blocking 20-HETE, this compound effectively prevents the angiogenic response induced by VEGF, contributing significantly to its anti-tumor activity. escholarship.org

The Epidermal Growth Factor (EGF) and its receptor (EGFR) form a signaling pathway that is fundamental to cell proliferation, differentiation, and survival. Overactivity of the EGFR pathway is a common feature in many types of cancer, driving malignant cell growth. The receptor is a transmembrane protein that, upon binding to EGF, dimerizes and activates its intrinsic tyrosine kinase domain, initiating several downstream signaling cascades.

The current body of scientific literature reviewed does not provide direct evidence of an interaction between this compound and the Epidermal Growth Factor (EGF) or its receptor (EGF-R). While some studies have explored potential crosstalk between pathways involving CD44 and EGFR, a direct modulatory role for this compound on EGFR signaling has not been documented. nih.gov

Stromal Cell-Derived Factor 1 Alpha (SDF-1α)

Stromal Cell-Derived Factor 1 Alpha (SDF-1α), also known as CXCL12, is a chemokine that plays a crucial role in angiogenesis, inflammation, and the trafficking of hematopoietic stem cells. Research has indicated that 20-HETE stimulates the secretion of pro-angiogenic molecules, including SDF-1α. nih.gov It also increases the expression of the SDF-1α receptor, CXCR4, which promotes the migration of cells to sites of new blood vessel formation. nih.gov

By inhibiting the synthesis of 20-HETE, this compound is understood to downregulate the signaling cascade that leads to the production and secretion of SDF-1α. This inhibitory action on the 20-HETE pathway suggests that this compound can interfere with SDF-1α-mediated cell migration and recruitment, thereby contributing to its anti-angiogenic effects.

Pro-inflammatory Cytokines (e.g., IL-17A, IL-1B, IL-4) and Chemokines

20-HETE is recognized as a contributor to inflammatory processes, promoting a signaling cascade that results in the production of various cytokines. nih.gov While direct studies detailing the effects of this compound on IL-17A, IL-1β, and IL-4 are not extensively available, the compound's primary mechanism of inhibiting 20-HETE synthesis provides a basis for its potential anti-inflammatory properties. The pro-inflammatory nature of 20-HETE suggests that its inhibition by this compound would lead to a reduction in the expression of pro-inflammatory cytokines.

Chemokines such as CCL2 and CXCL8 are also key players in inflammatory responses and have been associated with angiogenesis. The inhibition of 20-HETE, a known promoter of vascular inflammation, by this compound would likely modulate the expression of these chemokines, thereby reducing the recruitment of inflammatory cells and mitigating inflammatory processes that can support tumor growth and angiogenesis.

Platelet-Derived Growth Factor (PDGF) and Basic Fibroblast Growth Factor (bFGF)

Platelet-Derived Growth Factor (PDGF) and Basic Fibroblast Growth Factor (bFGF, also known as FGF2) are potent mitogens and key regulators of cell growth, proliferation, and angiogenesis. The signaling pathways of both PDGF and bFGF have been shown to be influenced by 20-HETE. nih.govmdpi.com Specifically, 20-HETE has been reported to be involved in the migration and proliferation of vascular smooth muscle cells and endothelial cells induced by these growth factors. nih.gov

For instance, bFGF has been shown to activate phospholipase A2, leading to the release of arachidonic acid, the substrate for 20-HETE synthesis. mdpi.com This indicates that 20-HETE acts as a downstream mediator of bFGF-induced angiogenesis. Consequently, by inhibiting 20-HETE production, this compound can effectively disrupt the signaling cascades initiated by both PDGF and bFGF, leading to a reduction in their pro-angiogenic and proliferative effects.

Angiopoietins and Angiogenin (B13778026)

Research has demonstrated a direct link between this compound treatment and the expression of angiopoietins and angiogenin. In a study on triple-negative breast cancer, treatment with this compound showed a significant impact on these pro-angiogenic factors. nih.gov

However, the study also noted a complex response with prolonged treatment. After 28 days, a significant increase in angiogenin and angiopoietin-1/2 was observed compared to controls, suggesting a potential for treatment resistance to develop over time. nih.gov

FactorEffect of this compound Treatment (28 Days)p-value
AngiogeninSignificant Increase<0.05
Angiopoietin-1/2Significant Increase<0.05

Table 1: Effect of prolonged this compound treatment on Angiogenin and Angiopoietins. Data from a study on triple-negative breast cancer. nih.gov

Insulin-like Growth Factor 1 (IGF-1)

Insulin-like Growth Factor 1 (IGF-1) is a hormone with a molecular structure similar to insulin (B600854) that plays a significant role in cell growth and proliferation. The study by Borin et al. also investigated the effect of this compound on IGF-1 expression in a triple-negative breast cancer model. Similar to the findings for angiopoietins and angiogenin, prolonged treatment with this compound for 28 days resulted in a significant increase in IGF-1 levels. nih.gov This suggests a complex regulatory network where the inhibition of 20-HETE may trigger compensatory mechanisms involving other pro-angiogenic factors.

FactorEffect of this compound Treatment (28 Days)p-value
IGF-1Significant Increase<0.05

Table 2: Effect of prolonged this compound treatment on Insulin-like Growth Factor 1. Data from a study on triple-negative breast cancer. nih.gov

Preclinical Efficacy and Therapeutic Potential of Het0016

Anti-Angiogenic Effects

HET0016 has demonstrated notable anti-angiogenic properties across various experimental models. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The ability of this compound to interfere with this process underscores its potential as an anti-cancer agent.

The proliferation and migration of endothelial cells are fundamental steps in the angiogenic cascade. Research has shown that this compound can effectively inhibit these processes. In in vitro studies using human umbilical vein endothelial cells (HUVECs), this compound was observed to abolish the mitogenic response induced by vascular endothelial growth factor (VEGF). nih.gov This inhibition of endothelial cell proliferation is a key mechanism behind its anti-angiogenic effects.

A study demonstrated that this compound at a concentration of 10 μmol/L abolished the mitogenic response to VEGF in HUVECs. nih.gov This suggests that this compound directly interferes with the signaling pathways that drive the growth of new blood vessels.

Table 1: Effect of this compound on Endothelial Cell Proliferation

Cell LineTreatmentEffectReference
Human Umbilical Vein Endothelial Cells (HUVECs)This compound (10 μmol/L)Abolished VEGF-induced mitogenic response nih.gov

The rat cornea pocket assay is a widely used in vivo model to study angiogenesis. In this model, this compound has demonstrated potent inhibitory effects on neovascularization induced by various growth factors and tumor cells.

When co-implanted with pellets containing VEGF, basic fibroblast growth factor (FGF-2), or epidermal growth factor (EGF), this compound drastically decreased the angiogenic response by 80 to 90%. nih.gov A dose-response study revealed that this compound at a dose of 20 μg per pellet almost completely abolished the angiogenic response to VEGF. nih.gov

Furthermore, this compound was shown to significantly inhibit angiogenesis induced by tumor cells. In a study using the human glioblastoma cell line U251, the presence of this compound reduced the angiogenic response to the cancer cells by approximately 70%. nih.gov

Table 2: Inhibition of Angiogenesis by this compound in Rat Cornea Pocket Assay

Angiogenic StimulusThis compound DoseInhibition RateReference
VEGF20 μg80-90% nih.gov
FGF-2Not specifiedDrastic decrease nih.gov
EGFNot specifiedDrastic decrease nih.gov
U251 Glioblastoma Cells20 μg~70% nih.gov

Endothelial progenitor cells (EPCs) are bone marrow-derived cells that can differentiate into mature endothelial cells and play a role in postnatal neovascularization, including tumor angiogenesis. This compound has been found to interfere with the pro-angiogenic functions of these cells.

Anti-Tumorigenic Efficacy

The anti-angiogenic properties of this compound translate into significant anti-tumorigenic efficacy in preclinical cancer models. By limiting the blood supply to tumors, this compound can inhibit their growth and progression.

In studies utilizing a triple-negative breast cancer mouse model with MDA-MB-231 cells, this compound demonstrated a significant inhibition of tumor growth. mdpi.comnih.gov Treatment with this compound was effective in both early and delayed treatment protocols. nih.gov

In an early treatment group, this compound completely inhibited tumor growth in 30% of the animals. mdpi.comnih.gov The anti-tumor effect was associated with a significant reduction in the expression of several pro-angiogenic factors within the tumors. mdpi.comnih.gov However, one study noted that after 21 days of treatment, signs of resistance began to appear, with an increase in some pro-angiogenic factors. mdpi.comnih.gov

Table 3: Anti-Tumorigenic Effects of this compound in a Breast Cancer Xenograft Model

Cancer ModelTreatment ProtocolKey FindingsReference
Triple-Negative Breast Cancer (MDA-MB-231 xenograft)Early Treatment- Significantly inhibited tumor growth.
  • Complete tumor growth inhibition in 30% of animals.
  • mdpi.comnih.gov
    Delayed Treatment- Significantly inhibited tumor growth. nih.gov

    Glioblastoma Models

    This compound has also been evaluated for its efficacy against glioblastoma (GBM), a highly aggressive and vascular primary brain tumor. nih.gov

    In vitro studies on 9L rat gliosarcoma cells demonstrated that this compound reduced cell proliferation by 55% after 48 hours of incubation. nih.gov In vivo, the chronic administration of this compound for two weeks led to a remarkable 80% reduction in the volume of 9L tumors. nih.gov

    Further studies using an intravenous formulation of this compound (HPßCD-HET0016) in rat xenograft models of human glioblastoma also showed a significant decrease in tumor growth. nih.govdntb.gov.ua This was observed in both human U87MG and syngeneic GL261 GBM models. nih.gov The anti-proliferative effect was confirmed by a reduced expression of the cell proliferation marker Ki-67 in the treated tumors. nih.govdntb.gov.ua

    Table 2: In Vivo Efficacy of this compound in Gliosarcoma

    Parameter Reduction
    Tumor Volume 80%

    Data from a study on 9L gliosarcoma tumors in rats. nih.gov

    This compound has been shown to induce programmed cell death, or apoptosis, in glioma cells. In the study on 9L gliosarcoma, the reduction in tumor volume was accompanied by a 3- to 4-fold increase in the apoptotic index within the tumor. nih.gov The in vitro effects on 9L cells were associated with increased apoptosis. nih.gov

    Glioblastoma is characterized by its hypervascular nature. nih.gov this compound treatment has been found to impact the tumor's blood supply. In the 9L gliosarcoma model, this compound treatment resulted in an approximately 50% decrease in tumor vascularization. nih.gov Similarly, in human glioblastoma models, HPßCD-HET0016 treatment led to decreased neovascularization, as evidenced by reduced expression of laminin (B1169045) and αSMA. nih.gov

    A key finding is the effect of this compound on vascular mimicry (VM), a process where aggressive tumor cells form vessel-like structures to supply blood to the tumor, contributing to resistance to anti-angiogenic therapies. nih.govnih.gov Research has shown that this compound significantly decreased glioblastoma tumors by reducing VM structures at both the core and the periphery of the tumors. nih.govnih.gov This suggests that this compound could be a potential therapeutic agent to target this mechanism of drug resistance and neovascularization in glioblastoma. nih.gov

    Renal Cell Carcinoma Models

    This compound, a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis, has demonstrated significant anti-proliferative effects in preclinical models of renal cell carcinoma. In a study involving human renal adenocarcinoma cell lines, this compound was shown to effectively reduce cancer cell proliferation. Specifically, treatment with 10 μM this compound resulted in a 66% reduction in the proliferation of 786-O cells and a 40% reduction in the proliferation of 769-P cells. researchgate.net These findings suggest that the inhibition of 20-HETE synthesis by this compound is a viable strategy for controlling the growth of renal cancer cells. The study highlighted the role of mitogens such as Epidermal Growth Factor (EGF) and Endothelin-1 (ET-1) in promoting the growth of these cancer cells, and the efficacy of this compound in counteracting these effects. researchgate.net

    Inhibition of Renal Cancer Cell Proliferation by this compound

    Cell Line This compound Concentration Proliferation Inhibition (%)
    786-O 10 μM 66%
    769-P 10 μM 40%

    A crucial aspect of an effective cancer therapeutic is its ability to selectively target cancer cells while sparing normal, healthy cells. Research has indicated that this compound exhibits such selective toxicity. In the same study that demonstrated its anti-proliferative effects on renal cancer cells, it was also observed that this compound had minimal impact on the proliferation of normal human proximal tubule epithelial cells. researchgate.net This suggests a therapeutic window for this compound, where it can exert its anti-cancer effects with potentially reduced toxicity to normal kidney tissue. This selectivity is a promising characteristic for the development of this compound as a targeted therapy for renal cell carcinoma.

    Colon Cancer Models

    The therapeutic potential of this compound extends to colon cancer, as evidenced by studies on the murine colon carcinoma cell line, MC38. Research has shown that this compound dose-dependently inhibits the growth and proliferation of these colon cancer cells. medchemexpress.com This anti-tumor effect was observed both in vitro and in vivo. In a study using MC38 tumor-bearing mice, treatment with this compound dose-dependently reduced tumor size by day 18 post-implantation. medchemexpress.com Furthermore, similar to its effects in renal cell models, this compound demonstrated selective action against cancerous cells. The study found that this compound did not affect the proliferation of a normal human colon mucosal epithelial cell line, NCM460. medchemexpress.com This selectivity underscores the potential of this compound as a targeted agent in the treatment of colon cancer.

    Lung Cancer Cell Proliferation

    Preclinical evidence suggests that this compound is also effective in inhibiting the proliferation of lung cancer cells. A study evaluating the effects of this compound on the NCI-H460 lung cancer cell line found that it significantly reduced cell proliferation. researchgate.net This inhibitory effect was observed in conjunction with a reduction in 20-HETE production, indicating that the mechanism of action is consistent with its known function as a 20-HETE synthesis inhibitor. researchgate.net The findings from this research provide a rationale for further investigation into this compound as a potential therapeutic agent for lung cancer.

    Neuroprotective Effects

    Beyond its anti-cancer properties, this compound has shown significant promise as a neuroprotective agent in models of traumatic brain injury (TBI). Administration of this compound has been found to mitigate several pathological consequences of TBI. One of the key effects is the reduction of brain edema. medchemexpress.com Studies have shown that this compound treatment leads to a decrease in brain water content at 24 and 72 hours after TBI. medchemexpress.com

    This reduction in edema is linked to the ability of this compound to protect the integrity of the blood-brain barrier (BBB). medchemexpress.com The compound has been shown to decrease BBB permeability following traumatic injury. The proposed mechanism for this protective effect involves the suppression of oxidative stress. Research indicates that this compound administration leads to a decrease in the production of reactive oxygen species (ROS) and an increase in the activity of superoxide (B77818) dismutase (SOD) and total antioxidant capacity (T-AOC). medchemexpress.com

    Furthermore, this compound has been observed to alleviate neuronal apoptosis in the aftermath of TBI. nih.gov By protecting the ultrastructure of neurons and mitigating mitochondrial dysfunction, this compound contributes to improved neurological outcomes. nih.gov The neuroprotective mechanisms of this compound in TBI models are multifaceted, involving the modulation of inflammatory and oxidative stress pathways, ultimately leading to reduced secondary brain injury. medchemexpress.comnih.gov

    Neuroprotective Effects of this compound in Traumatic Brain Injury Models

    Effect Observation
    Brain Edema Decreased brain water content at 24 and 72 hours post-injury. medchemexpress.com
    Blood-Brain Barrier Permeability Decreased permeability following traumatic injury. medchemexpress.com
    Oxidative Stress Reduced production of reactive oxygen species (ROS) and increased antioxidant activity. medchemexpress.com
    Neuronal Apoptosis Reduced neural apoptosis and protection of neuronal ultrastructure. nih.gov

    Traumatic Brain Injury (TBI) Models

    Reduction of Brain Damage Volume

    Preclinical studies have consistently demonstrated the potential of this compound in reducing the volume of brain damage following various forms of acute brain injury. In a rat model of temporary middle cerebral artery occlusion (MCAO), a significant reduction in lesion volume was observed in animals treated with this compound compared to a vehicle-treated group. nih.govresearchgate.net The lesion volume in the this compound group was 9.1%, a substantial decrease from the 57.4% observed in the control group. nih.govresearchgate.net This neuroprotective effect is associated with a 79.6% reduction in the concentration of 20-hydroxyeicosatetraenoic acid (20-HETE) in the cortex. nih.govresearchgate.net

    Similarly, in models of traumatic brain injury (TBI), this compound has been shown to decrease lesion volume. nih.govresearchgate.net Studies in juvenile rat models of TBI found that this compound treatment significantly reduced brain tissue defects. frontiersin.orgnih.gov In one study, the volume of brain tissue defects was reduced from 14.64 ± 2.84 mm³ in the vehicle group to 8.83 ± 2.11 mm³ in the this compound-treated group. frontiersin.orgnih.gov Further research in intracerebral hemorrhage (ICH) models also confirmed that this compound administration reduces lesion volume at both 3 and 7 days post-injury. nih.gov

    Table 1: Effect of this compound on Brain Damage Volume in Preclinical Models
    Injury ModelSpeciesControl Group (Lesion Volume)This compound-Treated Group (Lesion Volume)Reference
    Temporary Middle Cerebral Artery Occlusion (MCAO)Rat57.4% ± 9.8%9.1% ± 4.9% nih.govresearchgate.net
    Traumatic Brain Injury (TBI)Rat (Juvenile)14.64 ± 2.84 mm³8.83 ± 2.11 mm³ frontiersin.orgnih.gov
    Intracerebral Hemorrhage (ICH)MouseVehicle ControlReduced Lesion Volume nih.gov
    Traumatic Brain Injury (TBI)Rat (Immature)Vehicle ControlReduced Lesion Volume nih.gov
    Attenuation of Neuroinflammation (e.g., microglia activation)

    Neuroinflammation, characterized by the activation of microglia and astrocytes, is a critical component of the secondary injury cascade following brain trauma and ischemia. mdpi.commdpi.com Activated microglia can play a dual role, releasing both pro-inflammatory cytokines that can exacerbate neuronal damage and anti-inflammatory factors that promote repair. mdpi.com Preclinical evidence suggests that this compound can modulate this inflammatory response.

    Amelioration of Neurological Deficits and Cognitive Function

    Beyond reducing the physical volume of brain damage, this compound has shown efficacy in improving functional outcomes in preclinical models. In a mouse model of TBI, treatment with this compound led to a significant reduction in neurological deficit scores on days 3 and 7 post-injury. researchgate.net

    Motor function improvements were also observed in specific behavioral tests. This compound-treated mice demonstrated better performance in the corner turn test and an increased latency to fall in the wire-hanging test at both 3 and 7 days after TBI, indicating enhanced motor coordination and strength. researchgate.net Similarly, in a juvenile TBI model, this compound treatment resulted in upgraded behavioral task performance. frontiersin.orgnih.gov In a pediatric asphyxial cardiac arrest model, inhibition of 20-HETE synthesis, the target of this compound, was associated with improved neurologic deficit scores. nih.gov

    Table 2: Effect of this compound on Neurological and Functional Outcomes after TBI in Mice
    AssessmentTime PointOutcome in this compound-Treated Group vs. ControlReference
    Neurological Deficit ScoreDay 3 & Day 7Reduced Score researchgate.net
    Corner Turn TestDay 3 & Day 7Improved Performance researchgate.net
    Wire-Hanging TestDay 3 & Day 7Increased Latency to Fall researchgate.net
    Behavioral TasksNot SpecifiedUpgraded Performance frontiersin.orgnih.gov
    Inhibition of Neuronal Pyroptosis

    Pyroptosis is a form of pro-inflammatory programmed cell death that has been implicated in neuronal death after brain injury. nih.govmdpi.commdpi.com Research has specifically investigated the role of this compound in modulating this cell death pathway in the context of TBI in the immature brain. nih.gov

    Following TBI in a rat model, an increased expression of key pyroptosis indicators was observed, including NLR family pyrin domain containing 3 (NLRP3), caspase-1, and gasdermin D (GSDMD). nih.gov Treatment with this compound was found to significantly reduce the expression of these proteins. nih.gov Furthermore, this compound administration decreased the messenger RNA (mRNA) expression of the pro-inflammatory cytokines Interleukin-18 (IL-18) and Interleukin-1β (IL-1β), which are released during pyroptosis. nih.gov The mechanism for this inhibition appears to involve the p38 mitogen-activated protein kinase (MAPK) signaling pathway, as this compound treatment reduced the expression of phosphorylated p38 MAPK. nih.gov These findings suggest that this compound can alleviate neuronal death by directly inhibiting the pyroptotic cascade. nih.gov

    Cerebral Ischemia/Reperfusion Injury Models

    Protection against Brain Edema

    Cerebral edema, or brain swelling, is a life-threatening complication of cerebral ischemia/reperfusion injury. nih.govki.se Studies have shown that this compound can effectively mitigate this condition. In a rat model of MCAO followed by reperfusion, this compound treatment significantly reduced brain edema when measured 24 hours after the ischemic event. nih.gov This protective effect against brain swelling was also observed in a TBI model, where this compound reduced brain edema 24 hours after the injury. researchgate.net The mechanism underlying this effect is linked to the compound's ability to reduce superoxide production and preserve the integrity of the cerebrovascular endothelium. nih.gov

    Preservation of Blood-Brain Barrier (BBB) Integrity

    The blood-brain barrier (BBB) is a critical structure that protects the brain, and its disruption after ischemia/reperfusion leads to vasogenic edema and further neuronal damage. mdpi.com this compound has demonstrated a significant protective effect on the BBB in a rat MCAO and reperfusion model. nih.gov

    Treatment with this compound was shown to attenuate BBB leakage and ultrastructural damage 24 hours after reperfusion. nih.gov The molecular mechanism for this preservation of BBB integrity involves the regulation of matrix metalloproteinase-9 (MMP-9) and tight junction proteins. Western blot analysis revealed that this compound suppressed the activation of MMP-9, an enzyme known to degrade BBB components, and restored the expression of the crucial tight junction proteins Claudin-5 and Zonula occludens-1 (ZO-1). nih.gov This effect appears to be mediated through the inhibition of the JNK signaling pathway. nih.gov

    Cardiovascular and Renal System Implications

    The compound N-hydroxy-N′-(4-butyl-2-methylphenyl)formamidine, known as this compound, has been a subject of significant preclinical research to elucidate its effects on the cardiovascular and renal systems. Investigations have primarily focused on its role as a selective inhibitor of the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), a potent vasoconstrictor eicosanoid that influences vascular function and blood pressure regulation. nih.govphysiology.org Studies have explored its potential in mitigating endothelial dysfunction while also uncovering a complex role in the context of salt-sensitive hypertension.

    Endothelial Dysfunction Mitigation

    Elevated production of 20-HETE is strongly associated with endothelial dysfunction, a condition characterized by the reduced bioavailability of nitric oxide (NO). physiology.orgnih.gov 20-HETE contributes to this pathological state by stimulating oxidative stress through increased superoxide production and by uncoupling endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO synthesis. nih.govphysiology.org This uncoupling leads to a decrease in vasoprotective NO and a simultaneous increase in harmful superoxide radicals. nih.gov

    Preclinical studies demonstrate that this compound can counteract these effects. In spontaneously hypertensive rats (SHRs), treatment with this compound has been shown to restore the vasodilator response to acetylcholine (B1216132) in the middle cerebral artery and improve both acetylcholine- and ATP-induced dilations. nih.govnih.gov This suggests that by inhibiting the elevated production of 20-HETE, this compound contributes to the normalization of endothelial function in the cerebral vasculature during hypertension. nih.gov

    Further evidence comes from models of androgen-induced hypertension. ahajournals.org In rats treated with dihydrotestosterone (B1667394) (DHT), which induces hypertension and endothelial dysfunction, the administration of this compound negated the rise in blood pressure. ahajournals.org Critically, it also significantly improved the impaired relaxation of renal interlobar arteries in response to acetylcholine. ahajournals.org The mechanism for this improvement is linked to this compound's ability to suppress the CYP4A–20-HETE pathway, which in turn diminishes the expression of key components of the superoxide-generating NADPH oxidase system. ahajournals.org In other models, this compound treatment was also found to decrease oxidative stress and increase the phosphorylation of crucial proteins that regulate endothelial health, such as eNOS and Akt. researchgate.net

    Table 1: Effect of this compound on Androgen-Induced Hypertension and Endothelial Dysfunction
    ParameterDHT-TreatedDHT + this compound-TreatedSource
    Systolic Blood Pressure (mm Hg)146 ± 2130 ± 1 ahajournals.org
    Maximal Acetylcholine-Induced Arterial Relaxation (%)42.8 ± 4.881.5 ± 10.8 ahajournals.org

    Role in Salt-Sensitive Hypertension Models

    While this compound shows beneficial effects in certain hypertension models by improving endothelial function, its role in salt-sensitive hypertension is markedly different and highlights the complex physiology of 20-HETE. ahajournals.orgnih.gov Research using otherwise salt-insensitive Sprague-Dawley (SD) rats has demonstrated that chronic inhibition of 20-HETE formation can promote the development of salt-sensitive hypertension. ahajournals.orgahajournals.org

    In these studies, this compound had no effect on the blood pressure of rats maintained on a low-salt (0.4% NaCl) diet. ahajournals.orgnih.gov However, when these this compound-treated rats were switched to a high-salt (8% NaCl) diet for 10 days, their blood pressure rose significantly by 18 mm Hg. ahajournals.orgnih.gov This hypertensive effect was entirely dependent on dietary salt loading, indicating that the renal formation of 20-HETE is crucial for managing sodium excretion and regulating blood pressure under high-salt conditions. ahajournals.org The findings suggest that chronic blockade of 20-HETE synthesis impairs the body's ability to handle a high salt load, leading to an increase in blood pressure. ahajournals.orgahajournals.org

    Despite this outcome, the efficacy of this compound as a 20-HETE synthesis inhibitor was confirmed in these models. ahajournals.org Chronic treatment was shown to inhibit the renal formation of 20-HETE by approximately 90% and reduce its urinary excretion by 85%. ahajournals.orgnih.govahajournals.org

    Table 2: Effect of Chronic this compound Treatment in Salt-Sensitivity Model
    ParameterFindingSource
    Blood Pressure Change on Low-Salt DietNo significant effect ahajournals.orgnih.gov
    Blood Pressure Change on High-Salt Diet+18 mm Hg ahajournals.orgnih.gov
    Inhibition of Renal 20-HETE Formation~90% ahajournals.orgnih.govahajournals.org
    Reduction in Urinary 20-HETE Excretion85% nih.govahajournals.org

    Pharmacokinetics, Drug Delivery, and Formulation Strategies in Academic Research

    Enhanced Formulations for Improved Bioavailability (e.g., Hydroxypropyl-β-cyclodextrin (HPβCD) Complex)

    A significant challenge in the preclinical evaluation of HET0016 has been its low water solubility, which complicates intravenous administration for in vivo studies. nih.gov To address this, researchers have successfully utilized Hydroxypropyl-β-cyclodextrin (HPβCD) as a formulating agent to enhance the aqueous solubility and bioavailability of this compound. nih.gov

    Complexation of this compound with HPβCD has been shown to dramatically increase its solubility. One study reported an over 10-fold increase, from 34.2 µg/mL in double-distilled water to 452.7 µg/mL in a 15% HPβCD solution. nih.gov This enhanced solubility facilitates the preparation of an intravenous formulation, enabling more effective systemic administration and distribution to target tissues. nih.govnih.gov The formulation is typically achieved by agitating this compound with a 15% HPβCD solution, followed by lyophilization and reconstitution in a suitable buffer like phosphate-buffered saline (PBS) before administration. nih.gov

    This improved formulation has a direct impact on the pharmacokinetic profile of this compound. Following intravenous administration of the this compound/HPβCD complex in rats, higher plasma concentrations were achieved compared to previous studies that used lecithin (B1663433) suspensions for intraperitoneal or intravenous administration. nih.gov The table below summarizes the key pharmacokinetic parameters of this compound when administered as an HPβCD complex.

    Table 1: Non-Compartmental Pharmacokinetic Parameter Estimates of this compound (1 mg/kg, IV) in Rats

    Pharmacokinetic Parameter Value
    Half-life (t½) 39.6 ± 20.0 min
    Clearance (CL) 57.4 ± 14.8 mL/min/kg
    Volume of Distribution (Vd) 2400 mL/kg

    Data sourced from a study in adult Sprague-Dawley rats.

    Prodrug Design for Targeted Delivery and Stability (e.g., Reactive Oxygen Species-Responsive Prodrug Liposomes)

    Beyond enhancing solubility, another advanced strategy to improve the therapeutic efficacy of this compound involves prodrug design. This approach aims to improve stability, target drug delivery to specific sites of action, and control the release of the active compound. nih.gov Given the role of oxidative stress in conditions where this compound shows potential, such as traumatic brain injury, a reactive oxygen species (ROS)-responsive prodrug has been developed. nih.gov

    This innovative approach involves creating a prodrug of this compound that is encapsulated within liposomes. The prodrug is designed with a thioketal linker, which is sensitive to and cleaved by ROS. nih.gov In areas of high oxidative stress, such as inflamed or injured tissues, the elevated levels of ROS trigger the cleavage of the linker, releasing the active this compound. This targeted release mechanism aims to increase the drug concentration at the site of injury, thereby enhancing its therapeutic effect while minimizing systemic exposure. nih.gov

    The design of these ROS-responsive prodrug liposomes offers several advantages:

    Targeted Delivery: The liposomes can accumulate in pathological tissues, and the ROS-responsive linker ensures that the drug is preferentially released in the target microenvironment. nih.gov

    Improved Stability: The prodrug design, where the hydroxyl functional group of this compound is esterified, can protect the molecule from premature degradation and metabolism in the systemic circulation. nih.gov

    Controlled Release: The release of this compound is contingent on the presence of ROS, allowing for a controlled and sustained therapeutic action. nih.gov

    This nanotechnology-based approach not only addresses the inherent limitations of this compound, such as poor absorption and rapid metabolism, but also provides a sophisticated mechanism for targeted therapy. nih.gov

    Distribution Profiles in Biological Tissues

    The ability of this compound to distribute to its target tissues is crucial for its pharmacological activity, particularly in the context of neurological disorders. Studies utilizing the this compound/HPβCD formulation have demonstrated that this compound is highly distributed into the brain. nih.gov Following intravenous administration in rats, this compound rapidly penetrates the brain, achieving concentrations that are significantly higher than those in the plasma. nih.gov

    One study reported that brain concentrations were substantially greater than plasma concentrations at various time points post-administration. For instance, at 10 minutes after an intravenous bolus, the brain tissue to plasma concentration ratio was 9.5 ± 1.6. nih.gov This efficient brain distribution is a key factor in its potential as a neuroprotective agent. nih.govnih.gov The table below presents the brain-to-plasma concentration ratios of this compound at different time points after a single intravenous dose.

    Table 2: Brain Tissue to Plasma Concentration Ratios of this compound After IV Bolus Administration (1 mg/kg) in Rats

    Time After Administration Brain Tissue to Plasma Concentration Ratio
    5 minutes 7.8 ± 1.1
    10 minutes 9.5 ± 1.6
    30 minutes 2.9 ± 0.5
    60 minutes 2.2 ± 0.3

    Data represents the mean ± standard deviation. nih.gov

    This rapid and extensive distribution into the brain tissue allows this compound to effectively inhibit its target, the synthesis of 20-HETE, in the central nervous system. nih.gov

    Analytical and Methodological Approaches in Het0016 Research

    In Vitro Assay Methodologies

    In vitro assays are fundamental in dissecting the specific cellular and molecular mechanisms through which HET0016 exerts its effects. These controlled laboratory experiments allow for the detailed examination of processes such as cell proliferation, migration, angiogenesis, and apoptosis.

    Cell proliferation assays are crucial for determining the effect of this compound on the growth of various cell types, particularly cancer cells. A common method employed is the Bromodeoxyuridine (BrdU) incorporation assay. creative-bioarray.comcellsignal.com BrdU, a synthetic analog of thymidine, is incorporated into the newly synthesized DNA of proliferating cells during the S phase of the cell cycle. creative-bioarray.comcellsignal.commerckmillipore.comsigmaaldrich.com Subsequent detection of incorporated BrdU using specific antibodies allows for the quantification of cell proliferation. cellsignal.com This non-isotopic immunoassay provides a reliable method to assess the antiproliferative potential of compounds like this compound. creative-bioarray.com

    The general procedure for a BrdU cell proliferation assay involves:

    Seeding cells in a multi-well plate and allowing them to adhere.

    Treating the cells with various concentrations of this compound for a specified duration.

    Adding BrdU to the culture medium, allowing it to be incorporated by proliferating cells. sigmaaldrich.com

    Fixing the cells and denaturing the DNA to allow the anti-BrdU antibody to access the incorporated BrdU. sigmaaldrich.com

    Incubating with a primary antibody specific to BrdU, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    Adding a substrate that reacts with the enzyme to produce a detectable signal, which is proportional to the amount of BrdU incorporated and, therefore, to the rate of cell proliferation.

    Understanding the impact of this compound on cell migration and invasion is critical, especially in the context of cancer metastasis. The wound healing assay, also known as the scratch assay, is a straightforward and widely used method to study directional cell migration in vitro. mdpi.comnih.govcellbiolabs.combiorxiv.org

    The methodology for a wound healing assay typically involves the following steps:

    Culturing a confluent monolayer of cells in a culture dish.

    Creating a "wound" or "scratch" in the monolayer with a sterile pipette tip or a specialized insert. cellbiolabs.com

    Washing the cells to remove detached cells and debris.

    Treating the cells with this compound at various concentrations.

    Capturing images of the wound at regular intervals over time.

    Quantifying the rate of wound closure by measuring the change in the width of the scratch over time.

    This assay allows researchers to assess the inhibitory or stimulatory effects of this compound on the collective migration of a sheet of cells. nih.gov

    Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and other pathologies. nih.govnih.gov The tube formation assay is a well-established in vitro method to assess the angiogenic potential of endothelial cells and the effect of compounds like this compound on this process. nih.govnih.govcellbiolabs.comresearchgate.net This assay mimics the later stages of angiogenesis, where endothelial cells organize into three-dimensional capillary-like structures. nih.govnih.govcellbiolabs.com

    The general protocol for a tube formation assay is as follows:

    Coating the wells of a multi-well plate with a basement membrane matrix, such as Matrigel. cellbiolabs.com

    Seeding endothelial cells onto the matrix in the presence or absence of this compound.

    Incubating the cells for a period, typically several hours, during which they will form tube-like networks. nih.gov

    Visualizing and quantifying the extent of tube formation by microscopy. nih.govnih.gov Parameters such as the number of branch points, total tube length, and the number of enclosed loops are measured to assess the degree of angiogenesis. nih.gov

    Investigating whether this compound can induce apoptosis (programmed cell death) in target cells is a key aspect of its evaluation as a potential anti-cancer agent. The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a widely used method to detect DNA fragmentation, a hallmark of late-stage apoptosis. nih.govbiotium.comelabscience.comgenscript.com

    In a study on 9L rat gliosarcoma, the TUNEL assay was used to assess the effect of this compound on apoptosis in vivo. researchgate.net The results indicated a significant increase in the number of TUNEL-positive (apoptotic) cells in tumors from rats treated with this compound compared to the control group. researchgate.net This suggests that this compound can induce apoptosis in this tumor model. researchgate.net

    The principle of the TUNEL assay involves the enzyme terminal deoxynucleotidyl transferase (TdT), which catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. nih.govbiotium.com The incorporated label, which can be a fluorescent molecule or a hapten for subsequent detection, allows for the identification and quantification of apoptotic cells. biotium.comgenscript.com

    Effect of this compound on Apoptosis in 9L Gliosarcoma Tumors
    Treatment GroupApoptotic Index (TUNEL-positive cells)Fold Increase vs. Control
    Vehicle-treated (Control)Baseline-
    This compound-treated3- to 4-fold greater than control3-4x

    Microsomal incubation assays are essential for studying the metabolism of this compound and its inhibitory effects on cytochrome P450 (CYP) enzymes, particularly those responsible for the production of 20-HETE. nih.gov Liver microsomes, which are rich in CYP enzymes, are commonly used for these in vitro metabolism studies. mdpi.comnih.govresearchgate.netnih.govsemanticscholar.org

    The general procedure involves:

    Incubating this compound with human or rat liver microsomes in the presence of necessary cofactors like NADPH. semanticscholar.org

    Stopping the reaction at various time points.

    Analyzing the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) to identify and quantify the parent compound and its metabolites. mdpi.comnih.govnih.govsemanticscholar.orgresearchgate.net

    Studies have shown that this compound is a potent and selective inhibitor of the CYP enzymes responsible for 20-HETE formation in both rat and human renal microsomes. nih.gov The IC50 value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, has been determined for this compound. nih.gov

    Inhibitory Effect of this compound on 20-HETE Formation in Renal Microsomes
    SpeciesIC50 Value for 20-HETE InhibitionIC50 Value for EETs Inhibition
    Rat35 ± 4 nM2800 ± 300 nM
    Human8.9 ± 2.7 nMNot Reported

    These results highlight the high selectivity of this compound for the 20-HETE synthesis pathway over the formation of epoxyeicosatrienoic acids (EETs). nih.gov

    In Vivo Study Methodologies

    In vivo studies are crucial for evaluating the therapeutic potential and pharmacological properties of this compound in a whole-organism context. These studies often involve the use of animal models that mimic human diseases.

    Research on this compound has utilized various animal models to investigate its efficacy. For instance, in studies of glioblastoma, human glioma cells have been implanted into the brains of nude rats to create xenograft models. researchgate.net The effect of this compound treatment on tumor growth is then monitored. researchgate.net

    Methodologies employed in these in vivo studies include:

    Tumor Volume Measurement: In cancer models, tumor size is regularly measured to assess the anti-tumor efficacy of this compound. researchgate.net

    Magnetic Resonance Imaging (MRI): Advanced imaging techniques like MRI are used to visualize and quantify tumor volume and other parameters such as cerebral blood flow and tumor plasma volume in brain tumor models. researchgate.net

    Histological Analysis: After the study period, tissues are collected, sectioned, and stained to examine cellular and tissue-level changes, such as the extent of apoptosis (using TUNEL staining) or changes in vascularity. researchgate.net

    Pharmacokinetic Studies: These studies involve administering this compound to animals and collecting blood and tissue samples at various time points to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netnih.gov This information is critical for understanding the drug's behavior in the body.

    Models of Ischemia: In the context of stroke and retinal ischemia-reperfusion injury, animal models are used where blood flow to the brain or retina is temporarily blocked and then restored. researchgate.net this compound is administered to assess its neuroprotective or vasoprotective effects. researchgate.net

    These in vivo methodologies provide a comprehensive evaluation of the therapeutic potential of this compound in preclinical settings.

    Xenograft and Syngeneic Animal Models

    To investigate the in vivo effects of this compound on tumor growth and metastasis, researchers frequently employ animal models. A common approach involves the use of xenograft models, where human cancer cells are implanted into immunocompromised mice. plos.orgnih.gov

    One prominent study utilized a breast cancer xenograft model where MDA-MB-231 human triple-negative breast cancer cells were implanted into the flank of nude mice. plos.orgnih.gov This model allowed for the direct assessment of this compound's impact on the growth of human-derived tumors. plos.org In addition to xenografts, immunocompetent mouse models have also been used to study the effects of this compound on breast cancer, which allows for the investigation of the compound's effects in the presence of a functional immune system. medchemexpress.commedchemexpress.com In studies related to traumatic brain injury and retinal ischemia-reperfusion injury, various rat and mouse models are used to assess the neuroprotective and anti-inflammatory effects of this compound. nih.govnih.govresearchgate.net

    Model Type Cell Line/Model Research Focus Reference
    XenograftMDA-MB-231 (human breast cancer)Tumor growth, Angiogenesis plos.org, nih.gov
    Immunocompetent4T1 (murine breast cancer)Tumor volume, Lung metastasis medchemexpress.com, medchemexpress.com
    Injury ModelTraumatic Brain Injury (TBI) in miceNeuronal apoptosis, ROS production researchgate.net
    Injury ModelRetinal Ischemia-Reperfusion Injury (RIRI) in ratsPathological changes, Inflammatory response nih.gov

    Histopathological and Immunohistochemical Analysis (e.g., MVD, protein markers)

    Histopathological and immunohistochemical (IHC) analyses are crucial for examining tissue-level changes in response to this compound treatment. plos.org These techniques provide visual evidence of the compound's effects on tumor architecture, cell proliferation, and angiogenesis. plos.orgresearchgate.net

    Following euthanasia, tumor tissues from animal models are collected, fixed, and sectioned for analysis. plos.org A key parameter often assessed is microvessel density (MVD), a measure of tumor neovascularization. plos.org MVD can be quantified using IHC staining for specific endothelial markers, such as von Willebrand Factor (vWF). plos.org In one study, analysis of vWF positive areas in this compound-treated tumors showed a significant decrease of around 35% after 21 days of treatment compared to the vehicle-treated group, indicating an anti-angiogenic effect. plos.org

    Cell proliferation within the tumor is another critical marker evaluated by IHC. researchgate.net The protein Ki-67, which is present during all active phases of the cell cycle but absent in resting cells, is a widely used proliferation marker. Staining for Ki-67 allows for the quantification of proliferating cells within the tumor tissue. researchgate.net Other analyses include general histopathological examination using techniques like Nissl staining to evaluate neuronal survival in brain injury models. researchgate.net

    Analysis Type Marker/Stain Purpose Key Finding with this compound Reference
    ImmunohistochemistryvWFQuantify Microvessel Density (MVD)~35% lower vWF positive areas after 21 days of treatment. plos.org
    ImmunohistochemistryKi-67Quantify cell proliferationReduced number of proliferating cells. researchgate.net
    HistopathologyNissl StainingEvaluate neuronal survivalPromoted neuronal survival in injury models. researchgate.net
    Immunohistochemistryp65 (NF-κB)Assess inflammatory pathway activationInhibited nuclear translocation of p65. nih.gov

    Protein Expression Analysis (e.g., Western Blot, ELISA, Protein Array)

    To understand the molecular mechanisms underlying the effects of this compound, researchers employ various techniques to analyze changes in protein expression and activity.

    Western Blot: This technique is used to detect and quantify specific proteins in a sample. In studies investigating this compound's role in protecting the blood-brain barrier after traumatic brain injury, Western blot analysis was used to measure the expression of tight junction proteins (occludin, ZO-1), Matrix metalloproteinase-9 (MMP-9), and proteins involved in the c-Jun N-terminal protein kinase (JNK) pathway. nih.gov Treatment with this compound was found to increase the expression of ZO-1 and occludin while suppressing the expression of MMP-9 and the JNK pathway. nih.gov

    ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In cancer research, it has been used to measure the expression of proteins like Hypoxia-inducible factor 1-alpha (HIF-1α) and Matrix metalloproteinase-2 (MMP-2) in tumor samples following this compound treatment. plos.orgnih.gov

    Protein Array: Protein arrays, also known as protein chips, allow for the parallel analysis of a large number of proteins in a single experiment. cdilabs.comnih.gov Researchers have used protein array kits to simultaneously assess the expression of 20 different cytokines and pro-angiogenic factors in tumor extracts from this compound-treated mice. plos.orgnih.gov This high-throughput approach revealed that this compound treatment led to a significant decrease in several pro-angiogenic factors at 21 days, although this effect diminished by 28 days, suggesting the development of treatment resistance. plos.orgnih.gov Factors that were significantly increased after 28 days included angiogenin (B13778026), angiopoietin-1/2, EGF-R, and IGF-1. plos.org

    Technique Protein/Factor Analyzed Biological Context Effect of this compound Reference
    Western BlotOccludin, ZO-1Blood-Brain Barrier IntegrityIncreased expression nih.gov
    Western BlotMMP-9, JNK pathwayInflammation, Tissue RemodelingSuppressed expression nih.gov
    ELISAHIF-1α, MMP-2Angiogenesis, InvasionNo significant difference in HIF-1α expression. plos.org, nih.gov
    Protein ArrayPro-angiogenic factors (e.g., angiogenin, EGF-R)AngiogenesisDecreased expression at 21 days; increased at 28 days. plos.org

    Molecular Imaging Techniques (e.g., SPECT imaging)

    Molecular imaging encompasses techniques that visualize and measure biological processes at the molecular and cellular levels within living organisms. youtube.comsiemens-healthineers.com In the context of this compound research, Single-Photon Emission Computed Tomography (SPECT) has been utilized. plos.org

    SPECT is a nuclear medicine tomographic imaging technique that uses gamma rays to provide 3D information about the distribution of a radioactive tracer injected into the bloodstream. openmedscience.comutah.edunih.gov This allows for the assessment of tissue function and physiology, such as blood flow. nih.govmayoclinic.org In at least one study involving this compound, SPECT analysis was performed on tumor-bearing animals before they were euthanized for tissue collection and further analysis. plos.org The region of interest was drawn over the tumor, and radioactivity was measured to assess biological parameters non-invasively in vivo. plos.org

    Computational Approaches

    Molecular Docking Studies

    Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dovepress.comekb.eg It is widely used in drug design to understand and predict the interaction between a small molecule ligand, such as this compound, and the binding site of a target protein. plos.org The method involves placing the ligand in various conformations and orientations within the protein's active site and calculating a "docking score," which estimates the binding affinity. dovepress.complos.org As of the latest review of published literature, specific molecular docking studies detailing the binding interactions of this compound with its target enzymes, such as the CYP4A and CYP4F families, have not been extensively reported.

    Quantitative Structure-Activity Relationship (QSAR) Studies

    Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.comrutgers.edu QSAR models are developed by correlating variations in the physicochemical properties of a series of compounds with their measured biological effects. rutgers.edu These models can then be used to predict the activity of new, untested compounds, thereby guiding the design and optimization of drug candidates. mdpi.com A review of the scientific literature indicates that specific QSAR studies focused on this compound and its analogs have not been published.

    Molecular Dynamics Simulations

    A review of publicly available scientific literature indicates that specific molecular dynamics (MD) simulation studies focused on this compound have not been published. While MD simulations are a powerful tool for investigating the binding of inhibitors to cytochrome P450 enzymes, this methodology has not been explicitly applied to document the interaction between this compound and its target isoforms, such as CYP4A and CYP4F.

    Bioinformatics and Pathway Analysis (e.g., Ingenuity Pathway Analysis)

    While direct bioinformatics studies analyzing global gene or protein expression changes following this compound treatment are not extensively detailed in the literature, the well-defined mechanism of this compound allows for a targeted bioinformatics approach to understand its functional consequences. This compound is a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis, which it achieves by targeting cytochrome P450 enzymes of the CYP4A and CYP4F families. researchgate.netnih.govnih.gov Therefore, bioinformatics and pathway analysis are instrumental in elucidating the downstream effects of reducing 20-HETE levels.

    Tools like Ingenuity Pathway Analysis (IPA) can be utilized to analyze datasets from experiments where 20-HETE synthesis is inhibited. qiagen.com Such an analysis would typically involve treating a biological system (e.g., cultured cells) with this compound, measuring the resulting changes in gene or protein expression, and using the software to identify canonical pathways, upstream regulators, and biological functions that are significantly affected. nih.gov

    The primary subject of such an analysis would be the 20-HETE signaling pathway. 20-HETE is a bioactive eicosanoid involved in numerous physiological and pathological processes, including the regulation of vascular tone, inflammation, and angiogenesis. nih.govnih.gov By inhibiting its production, this compound is expected to modulate these associated pathways. For instance, studies have shown that this compound can inhibit angiogenesis and the growth of tumors by reducing the expression of various pro-angiogenic factors. nih.gov

    Key signaling cascades known to be influenced by 20-HETE, and therefore relevant to the analysis of this compound's effects, include:

    Pro-angiogenic signaling: 20-HETE has been identified as a second messenger for several growth factors. Its inhibition by this compound can decrease the expression of factors like angiogenin, angiopoietins, Epidermal Growth Factor Receptor (EGF-R), and Insulin-like Growth Factor 1 (IGF-1). nih.gov

    Inflammation and Oxidative Stress: In models of myocardial injury, specific inhibition of CYP4A by this compound was shown to attenuate oxidative stress and apoptosis pathways. frontiersin.org this compound also reduces reactive oxygen species (ROS) production in neuronal cells subjected to oxygen-glucose deprivation. nih.gov

    Cell Viability and Apoptosis: this compound has been shown to protect neurons from cell death in ischemia models, an effect that is reversed by the addition of a 20-HETE agonist. nih.gov In other contexts, such as cardiac injury models, this compound reduces apoptosis by modulating key signaling proteins like Akt, JNK, and Bcl-xL. frontiersin.org

    A hypothetical bioinformatics analysis using a tool like IPA on a system treated with this compound would aim to map these observed effects to specific molecular pathways. The tables below summarize key molecular players and pathways that would be central to such an investigation.

    Table 1: Key Pathways Modulated by 20-HETE Inhibition

    This table outlines major signaling pathways that are downstream of 20-HETE and are therefore potential targets for analysis following this compound administration.

    Pathway CategorySpecific Pathway / ProcessKey Molecules InvolvedAnticipated Effect of this compound
    AngiogenesisGrowth Factor SignalingVEGF, HIF-1α, EGF-R, AngiopoietinsDownregulation
    Cell Survival & ApoptosisPI3K/Akt SignalingAkt, Bcl-xL, Caspase-3Modulation (Context-Dependent)
    Oxidative StressJNK SignalingJNK, NOX2Downregulation
    InflammationNF-κB SignalingIKK, NF-κBDownregulation

    Table 2: Upstream Regulators and Downstream Targets in 20-HETE Signaling

    This table lists potential upstream regulators that could be identified by IPA and the downstream genes/proteins whose expression is affected by the 20-HETE pathway.

    Role in PathwayMolecule NameFunction
    Target EnzymeCytochrome P450 4A/4F (CYP4A/CYP4F)Catalyzes the synthesis of 20-HETE from arachidonic acid.
    Upstream RegulatorAdvanced Glycation End-products (AGEs)Induces expression of CYP4A in myocardial injury models. frontiersin.org
    Downstream TargetHypoxia-inducible factor 1-alpha (HIF-1α)Pro-angiogenic transcription factor.
    Downstream TargetVascular Endothelial Growth Factor (VEGF)Key mediator of angiogenesis.
    Downstream TargetMatrix metalloproteinase-2 (MMP-2)Involved in tissue remodeling during angiogenesis. nih.gov
    Signaling Nodec-Jun N-terminal kinase (JNK)Key component of stress-activated protein kinase pathway. frontiersin.org

    By integrating gene expression data with the extensive knowledge base contained within platforms like IPA, researchers can construct molecular networks and formulate hypotheses about the mechanisms through which this compound exerts its therapeutic effects, such as neuroprotection and anti-tumor activity. nih.govnih.gov

    Translational Aspects and Future Research Directions

    Potential as a Novel Therapeutic Agent for Oncological and Neurological Disorders

    HET0016's primary mechanism of action, the inhibition of 20-HETE production, positions it as a promising candidate for treating certain cancers and neurological conditions where 20-HETE is implicated in disease progression.

    In the realm of oncology , this compound has demonstrated potential in preclinical models of various cancers. As an inhibitor of 20-HETE synthesis, it has been reported to curb angiogenesis, the formation of new blood vessels that tumors need to grow. In a preclinical model of triple-negative breast cancer, this compound was shown to inhibit tumor growth by reducing the expression of a range of pro-angiogenic factors. Furthermore, research has indicated that this compound can attenuate the stemness of breast cancer cells by targeting CYP4Z1, an enzyme highly expressed in breast cancer that promotes cancer stem cell characteristics. mdpi.com

    For neurological disorders , research has highlighted the neuroprotective effects of this compound. In models of traumatic brain injury (TBI), treatment with this compound has been shown to reduce lesion volume and improve neurological outcomes. The proposed mechanism involves the attenuation of mitochondrial dysfunction and neuronal apoptosis. Specifically, this compound treatment has been observed to alleviate oxidative stress and reverse mitochondrial dysfunction through the SIRT1/PGC-1α signaling pathway following TBI. nih.gov

    Combination Therapy Strategies to Enhance Efficacy

    To maximize the therapeutic potential of this compound, combination therapy strategies are being considered. The rationale behind this approach is to target multiple pathways involved in disease pathogenesis, potentially leading to synergistic effects and overcoming resistance.

    In oncology, particularly for aggressive brain tumors like glioblastoma, combining this compound with standard-of-care chemotherapy is an area of interest. For instance, preclinical studies have explored the use of this compound in conjunction with temozolomide (B1682018) (TMZ), the primary chemotherapeutic agent for glioblastoma. mdpi.comyoutube.com The goal of such a combination would be to simultaneously attack the tumor through different mechanisms: TMZ inducing DNA damage and this compound inhibiting angiogenesis and other 20-HETE-mediated pro-tumorigenic effects. However, detailed preclinical studies outlining the specific synergistic effects and optimal dosing regimens of this combination are still emerging.

    Addressing Mechanisms of Therapeutic Resistance

    A significant hurdle in cancer therapy is the development of therapeutic resistance. While this compound shows initial promise, understanding and overcoming potential resistance mechanisms is crucial for its long-term clinical success.

    In a preclinical model of triple-negative breast cancer, it was observed that resistance to this compound treatment appeared to develop after 21 days. This suggests that tumors may adapt to the inhibition of 20-HETE synthesis over time. The precise molecular mechanisms underlying this acquired resistance have not yet been fully elucidated and represent a critical area for future investigation. Potential mechanisms could involve the activation of alternative signaling pathways that promote angiogenesis and cell proliferation, epigenetic modifications, or alterations in drug metabolism within the tumor microenvironment. mdpi.comnih.gov Addressing these resistance mechanisms might involve intermittent dosing schedules or the combination of this compound with other agents that target these escape pathways.

    Exploration of Broader Biological Roles and Off-Target Considerations

    While this compound is recognized for its high selectivity in inhibiting 20-HETE synthesis, a thorough understanding of its broader biological effects and potential off-target interactions is essential for its safe and effective clinical use.

    Studies have shown that this compound is a potent and selective inhibitor of the cytochrome P450 (CYP) enzymes responsible for producing 20-HETE, namely the CYP4A and CYP4F families. nih.govnih.gov Research on its selectivity profile indicates that significantly higher concentrations of this compound are required to inhibit other CYP isoforms, such as CYP2C9, CYP2D6, and CYP3A4, as well as cyclo-oxygenase (COX) activity. nih.govnih.gov This high degree of selectivity is a favorable characteristic, as it minimizes the likelihood of unintended side effects mediated by the inhibition of other important enzyme systems. However, comprehensive, unbiased, proteome-wide screening could provide a more complete picture of its on- and off-target binding, further ensuring its safety profile. nih.gov

    Enzyme/TargetThis compound IC50 (nM)Selectivity vs. 20-HETE Synthesis
    20-HETE formation (human renal microsomes)8.9-
    20-HETE formation (rat renal microsomes)35-
    Epoxyeicosatrienoic acid (EET) formation2800~315x higher
    Cyclo-oxygenase (COX) activity2300~258x higher
    CYP2C93300~371x higher
    CYP3A471,000~7978x higher
    CYP2D683,900~9427x higher

    Unexplored Therapeutic Applications

    The role of 20-HETE in various physiological and pathological processes suggests that the therapeutic potential of this compound may extend beyond oncology and neurology.

    Polycystic Kidney Disease (PKD): 20-HETE has been implicated as a potential mediator in the abnormal proliferation of renal epithelial cells and cyst formation in PKD. In a rodent model of autosomal recessive polycystic kidney disease (ARPKD), chronic administration of this compound significantly reduced kidney size and collecting tubule cystic indices. nih.govmdpi.com Mechanistically, this was associated with a decrease in intracellular cAMP and reduced phosphorylation of ERK1/2, key signaling molecules in cell proliferation. nih.gov

    Cardiovascular and Inflammatory Diseases: Given the involvement of 20-HETE in regulating blood pressure and its pro-inflammatory effects, this compound has potential applications in cardiovascular and inflammatory diseases. In spontaneously hypertensive rats, this compound treatment has been shown to attenuate cerebrovascular inflammation and oxidative stress, and improve vasomotor function. arvojournals.org This suggests a potential role in mitigating the cerebrovascular complications of hypertension.

    Diabetic Retinopathy: Early stages of diabetic retinopathy are associated with decreased retinal blood flow. Studies in diabetic mice have shown that this compound can attenuate these diabetes-induced hemodynamic changes, suggesting a potential therapeutic role in this complication of diabetes. nih.govnih.gov

    Challenges and Opportunities in Clinical Translation

    Despite its therapeutic promise, the journey of this compound from a preclinical compound to a clinically approved drug is fraught with challenges.

    The most significant hurdle for the clinical translation of this compound is its poor aqueous solubility and short biological half-life . These pharmacokinetic limitations can hinder the achievement of effective therapeutic concentrations in target tissues. To address the solubility issue, formulation strategies are being explored. One promising approach involves the use of hydroxypropyl-β-cyclodextrin (HPβCD) to form a complex with this compound, which has been shown to significantly increase its aqueous solubility for potential intravenous administration. However, its short half-life may necessitate the development of controlled-release formulations or continuous infusion protocols to maintain therapeutic levels.

    Another challenge is the need for more extensive preclinical and, eventually, clinical studies to firmly establish its efficacy and safety in humans. This includes a deeper investigation into long-term toxicity, drug-drug interactions, and the identification of predictive biomarkers to select patient populations most likely to respond to treatment.

    The opportunity lies in the novel mechanism of action of this compound. As a selective inhibitor of 20-HETE synthesis, it offers a targeted approach that could be beneficial in diseases where current therapies are inadequate. The development of improved formulations and a better understanding of its therapeutic potential in various diseases could pave the way for its successful clinical translation.

    Q & A

    Q. What is the primary mechanism by which HET0016 reduces vascular oxidative stress in hypertensive models?

    this compound inhibits 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis via selective, non-competitive inhibition of cytochrome P450 (CYP) 4A/F isoforms. In spontaneously hypertensive rats (SHRs), this compound attenuates oxidative/nitrosative stress markers such as 5-nitrotyrosine (peroxynitrite), 4-hydroxynonenal (lipid peroxidation), and protein carbonyl derivatives . This suppression correlates with reduced NF-κB activation in vascular tissues, likely through 20-HETE-dependent modulation of TP receptor signaling .

    Q. Which experimental models are most effective for studying this compound’s anti-metastatic effects in breast cancer?

    Immune-competent mouse models with orthotopic tumor implantation (e.g., mammary fat pad) are widely used. This compound (10 mg/kg/day, intravenous) reduces tumor volume, lung metastasis, and expression of pro-angiogenic factors (VEGF, bFGF) and metalloproteinases (MMP-9) by targeting the PI3K/AKT pathway . These models also reveal this compound’s modulation of tumor microenvironments, including suppression of granulocytic myeloid-derived suppressor cells (MDSCs) and inflammatory cytokines .

    Q. How does this compound preserve blood-brain barrier (BBB) integrity after cerebral ischemia-reperfusion (I/R) injury?

    In rat middle cerebral artery occlusion (MCAO) models, this compound (10 mg/kg) prevents BBB dysfunction by upregulating tight junction proteins (Claudin-5, ZO-1) and suppressing MMP-9 activity. This effect is linked to inhibition of oxidative stress and JNK pathway activation, as validated via Western blot and ultrastructural analysis .

    Advanced Research Questions

    Q. What methodological strategies optimize this compound’s solubility and pharmacokinetics for neurological studies?

    Formulating this compound with hydroxypropyl-β-cyclodextrin (HPβCD) increases aqueous solubility by >100-fold, enabling intravenous administration. Pharmacokinetic studies using HPLC-MS/MS with selective reaction monitoring (SRM) show rapid brain disposition (peak plasma concentration within 5 minutes) and dose-dependent 20-HETE suppression in cortical tissue . Key parameters include SRM transitions (m/z 207 → 130 for this compound) and collision energy optimization (31 eV) .

    Q. How do contradictory findings on this compound’s vascular effects inform experimental design?

    While this compound reduces NF-κB activation in SHR carotid arteries , its vasodilatory effects in murine aortic rings involve multi-channel mechanisms (e.g., endothelial-independent pathways and L-type Ca²⁺ channel modulation at high concentrations) . Researchers must differentiate tissue-specific responses by standardizing endothelial status, pre-contraction agents (e.g., phenylephrine vs. KCl), and inhibitor co-treatments (e.g., L-NAME for nitric oxide synthase) .

    Q. What analytical approaches resolve discrepancies in 20-HETE quantification across studies?

    Simultaneous extraction and quantification of this compound and 20-HETE via solid-phase extraction (SPE) coupled with HPLC-MS/MS ensures precision (CV <10%). Calibration curves (50–2000 pg range) and internal standards (e.g., deuterated 20-HETE-d6) mitigate matrix effects in brain tissue . For in vitro studies, dual-luciferase reporter assays validate 20-HETE’s role in NF-κB activation, with TP receptor blockers (SQ 29548) confirming pathway specificity .

    Methodological Considerations

    • Statistical Rigor : Use non-compartmental pharmacokinetic analysis (WinNonlin) for this compound and ANOVA with post hoc tests (e.g., Dunnett’s) for multi-group comparisons. Report SEM and significance thresholds (e.g., *p < 0.05) .
    • Dose Optimization : In vivo efficacy requires balancing 20-HETE inhibition (IC₅₀ ~12–20 nM for CYP4A isoforms) with off-target effects. Dose-response studies in SHRs suggest 10 mg/kg/day as optimal for vascular endpoints .
    • Data Reproducibility : Include negative controls (e.g., HPβCD vehicle) and validate findings across ≥2 models (e.g., SHRs for hypertension, MCAO for stroke) .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    HET0016
    Reactant of Route 2
    Reactant of Route 2
    HET0016

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.